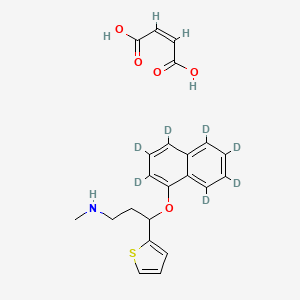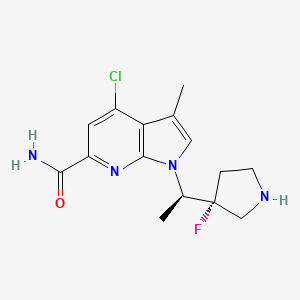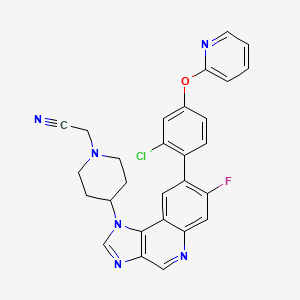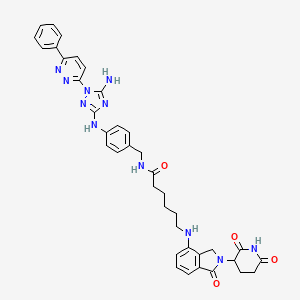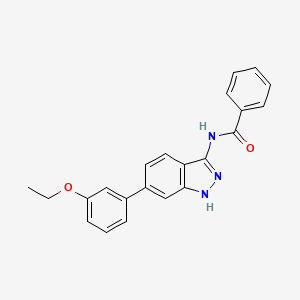
Fgfr2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fgfr2-IN-1 is a selective inhibitor targeting the fibroblast growth factor receptor 2 (FGFR2). FGFR2 is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of FGFR2 signaling has been implicated in several types of cancers, making it a significant target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr2-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fgfr2-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
Aplicaciones Científicas De Investigación
Fgfr2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR2 signaling pathways and to develop new FGFR2 inhibitors
Biology: Helps in understanding the role of FGFR2 in cellular processes and disease mechanisms
Medicine: Investigated for its potential therapeutic effects in treating cancers with FGFR2 dysregulation
Industry: Used in the development of diagnostic assays and screening platforms for FGFR2-related research
Mecanismo De Acción
Fgfr2-IN-1 exerts its effects by binding to the ATP-binding pocket of FGFR2, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival pathways. The molecular targets include various signaling proteins involved in the FGFR2 pathway, such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) .
Comparación Con Compuestos Similares
Similar Compounds
Futibatinib: An irreversible inhibitor targeting FGFR1-4 with potent antitumor activity.
Erdafitinib: A pan-FGFR inhibitor approved for treating urothelial carcinoma.
Uniqueness
Fgfr2-IN-1 is unique due to its high selectivity for FGFR2, which minimizes off-target effects and enhances its therapeutic potential. Unlike pan-FGFR inhibitors, this compound specifically targets FGFR2, making it a valuable tool for studying FGFR2-specific signaling and therapeutic applications .
Propiedades
Fórmula molecular |
C22H19N3O2 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-[6-(3-ethoxyphenyl)-1H-indazol-3-yl]benzamide |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-18-10-6-9-16(13-18)17-11-12-19-20(14-17)24-25-21(19)23-22(26)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H2,23,24,25,26) |
Clave InChI |
QKJLYUUEYRTLCL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NN3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


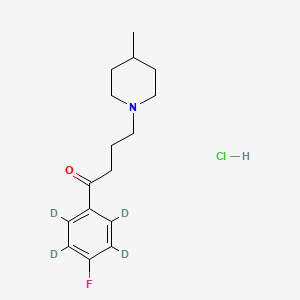
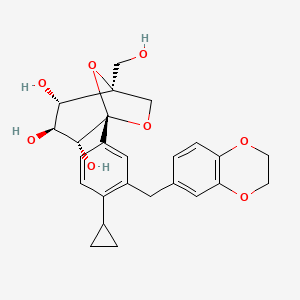
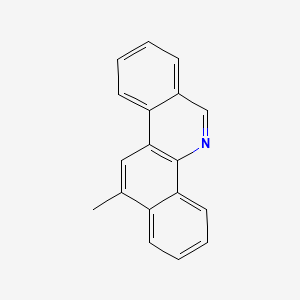
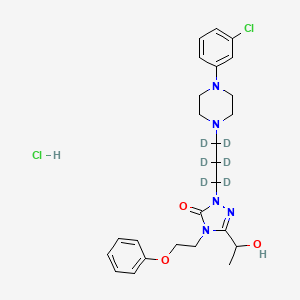
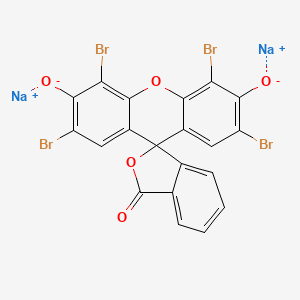
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
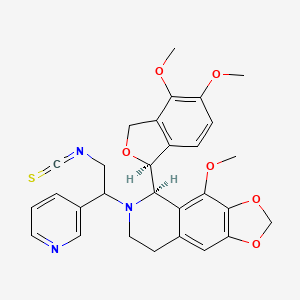
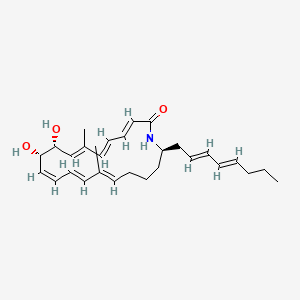
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
